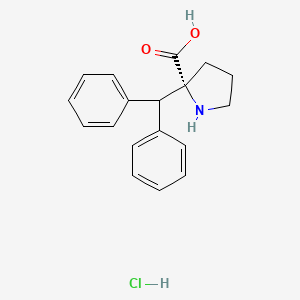
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBMA and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CBMA is not fully understood, but it is thought to act as an inhibitor of certain enzymes involved in inflammation. Specifically, CBMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CBMA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, CBMA has been shown to have analgesic effects and may be useful in the treatment of pain. CBMA has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of CBMA is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of CBMA is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on CBMA. One area of interest is the development of more potent and selective CBMA analogs that could be used as drug targets. Another potential direction is the investigation of the potential use of CBMA in the treatment of other diseases, such as cancer. Finally, further research is needed to fully understand the mechanism of action of CBMA and its potential applications in scientific research.
Synthesis Methods
The synthesis of CBMA can be achieved through a multistep process. The first step involves the reaction of 4-hydroxy-3-methylbenzoic acid with thionyl chloride to form 4-chloro-3-methylbenzoyl chloride. This intermediate is then reacted with cyclobutylmethylamine to form the corresponding amide. Finally, the amide is chlorinated using thionyl chloride to yield the final product, CBMA.
Scientific Research Applications
CBMA has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases. For example, CBMA has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as arthritis.
properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-7-12(5-6-13(10)17)16(14(18)8-15)9-11-3-2-4-11/h5-7,11,17H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDJVWCIYXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2CCC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

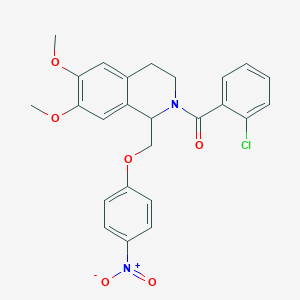

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)
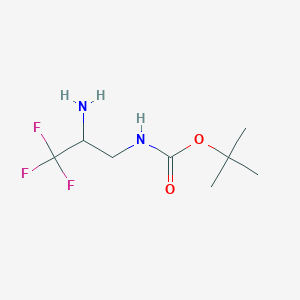
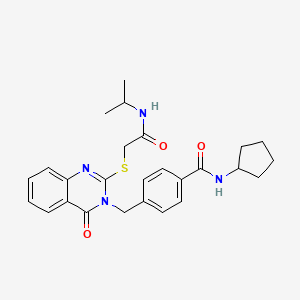
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
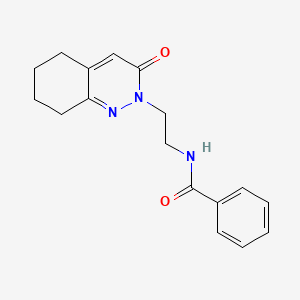
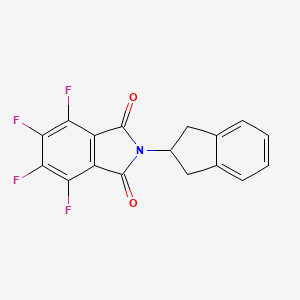

![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)


